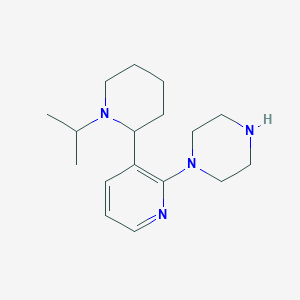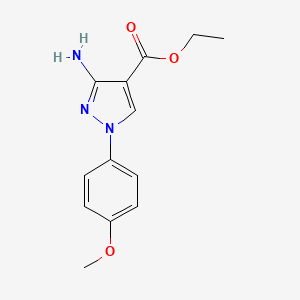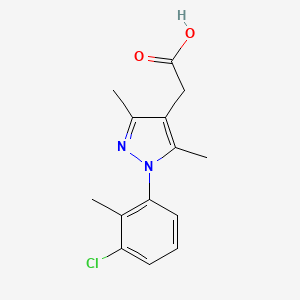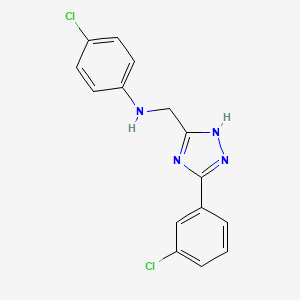
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also contains two chlorine atoms attached to different phenyl rings. Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common synthetic route starts with the preparation of 3-chlorophenylhydrazine, which is then reacted with formic acid to form 3-chlorophenyl-1H-1,2,4-triazole. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chloroaniline to yield the final product.
-
Preparation of 3-chlorophenylhydrazine
- React 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
- Reaction conditions: Reflux, ethanol as solvent.
-
Formation of 3-chlorophenyl-1H-1,2,4-triazole
- React 3-chlorophenylhydrazine with formic acid.
- Reaction conditions: Reflux, formic acid as solvent.
-
Nucleophilic substitution with 4-chloroaniline
- React 3-chlorophenyl-1H-1,2,4-triazole with 4-chloroaniline.
- Reaction conditions: Reflux, ethanol as solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.
Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
3-Chlorophenyl-1H-1,2,4-triazole: An intermediate in the synthesis of the target compound.
4-Chloroaniline: A precursor used in the synthesis of the target compound.
Uniqueness
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both chlorine atoms and the triazole ring, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H12Cl2N4 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
4-chloro-N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12Cl2N4/c16-11-4-6-13(7-5-11)18-9-14-19-15(21-20-14)10-2-1-3-12(17)8-10/h1-8,18H,9H2,(H,19,20,21) |
Clé InChI |
NTBJCIMDDHPRCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




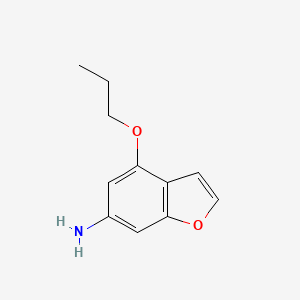
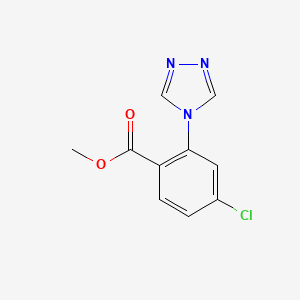
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11808312.png)




